molecular formula C12H16ClN3O B1463354 [(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl](propan-2-yl)amine hydrochloride CAS No. 1193388-76-9

[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl](propan-2-yl)amine hydrochloride

Cat. No.: B1463354
CAS No.: 1193388-76-9
M. Wt: 253.73 g/mol
InChI Key: KNOZVJJSFJDQIV-UHFFFAOYSA-N
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Description

(5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Biochemical Analysis

Biochemical Properties

(5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One notable interaction is with the enzyme Notum carboxylesterase, where the compound acts as a potent inhibitor . This inhibition is crucial because Notum carboxylesterase is a negative regulator of the Wnt signaling pathway, which is involved in various cellular processes, including cell proliferation and differentiation . By inhibiting Notum, (5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride can modulate the Wnt signaling pathway, potentially leading to therapeutic applications in diseases where this pathway is dysregulated.

Cellular Effects

The effects of (5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, particularly the Wnt signaling pathway . By inhibiting Notum carboxylesterase, the compound restores the activation of Wnt signaling, which can lead to increased cell proliferation and differentiation . Additionally, it has been observed to impact gene expression and cellular metabolism, further highlighting its potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of (5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride involves its interaction with Notum carboxylesterase. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the removal of the palmitoleoyl moiety from Wnt proteins . This inhibition maintains the activity of Wnt proteins, thereby promoting the Wnt signaling pathway . Additionally, the compound may influence other molecular targets, leading to changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride have been observed to change over time. The compound exhibits good stability under experimental conditions, maintaining its inhibitory activity against Notum carboxylesterase . Long-term studies have shown that the compound can sustain its effects on cellular function, including the modulation of the Wnt signaling pathway

Dosage Effects in Animal Models

The effects of (5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits Notum carboxylesterase and modulates the Wnt signaling pathway without causing significant toxicity . At higher doses, adverse effects such as toxicity and disruption of normal cellular processes have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

(5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can influence metabolic flux and metabolite levels, potentially affecting overall cellular metabolism . Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of (5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments .

Subcellular Localization

The subcellular localization of (5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride is influenced by targeting signals and post-translational modifications . The compound is directed to specific compartments or organelles, where it exerts its biochemical effects . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Scientific Research Applications

(5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

(5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride can be compared with other oxadiazole derivatives:

Similar Compounds

Properties

IUPAC Name

N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.ClH/c1-9(2)13-8-11-14-15-12(16-11)10-6-4-3-5-7-10;/h3-7,9,13H,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOZVJJSFJDQIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=NN=C(O1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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